Ethyl 8-methyl-4,7-dioxononanoate

Description

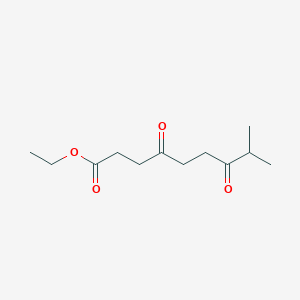

Ethyl 8-methyl-4,7-dioxononanoate is a branched-chain ketoester characterized by a nine-carbon backbone (nonanoate), with oxo groups at positions 4 and 7 and a methyl substituent at position 8. Its structure distinguishes it from simpler esters by the presence of dual ketone functionalities and a terminal methyl branch.

Properties

CAS No. |

1188264-83-6 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

ethyl 8-methyl-4,7-dioxononanoate |

InChI |

InChI=1S/C12H20O4/c1-4-16-12(15)8-6-10(13)5-7-11(14)9(2)3/h9H,4-8H2,1-3H3 |

InChI Key |

QEKWTVSEKIUOBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)CCC(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methyl-4,7-dioxononanoate typically involves the esterification of 8-methyl-4,7-dioxononanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 8-methyl-4,7-dioxononanoate with three closely related esters, emphasizing structural variations, physicochemical properties, and functional roles.

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6)

- Structure: A heptanoate ester (7-carbon backbone) with 4,7-dioxo groups and a 4-methoxyphenyl substituent at position 7.

- Molecular Formula : C₁₆H₂₀O₅.

- Key Differences: Shorter carbon chain (heptanoate vs. nonanoate). Aromatic substitution (methoxyphenyl) instead of an aliphatic methyl branch. Higher molecular weight (292.33 g/mol vs. theoretical ~242.3 g/mol for this compound).

- Applications : Used in synthetic routes with reported yields of 43–49%, suggesting utility as a precursor for bioactive molecules or fluorinated analogs .

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS 1208318-08-4)

- Structure : Similar to the above but with a 4-bromophenyl group at position 7.

- Molecular Formula : C₁₅H₁₇BrO₄.

- Higher polarity due to bromine, likely affecting solubility (e.g., lower solubility in nonpolar solvents compared to the methyl-substituted compound).

- Applications : Serves as a synthetic intermediate with documented use in pharmaceutical research (e.g., kinase inhibitors) .

Methyl 9-Hydroxynona-4,7-diynoate

- Structure: A nonanoate derivative with conjugated triple bonds (4,7-diynoate) and a hydroxyl group at position 9.

- Key Differences: Triple bonds introduce rigidity and reactivity (e.g., susceptibility to Diels-Alder reactions). Hydroxyl group enables hydrogen bonding, increasing hydrophilicity compared to the ketone-rich this compound.

- Synthesis: Produced via Sonogashira coupling (83% yield), highlighting divergent synthetic strategies for alkyne-functionalized esters vs. ketoesters .

Comparative Data Table

Functional and Reactivity Insights

- Ketone Reactivity: The dual oxo groups in this compound may facilitate keto-enol tautomerism or serve as electrophilic sites for condensation reactions, akin to phenyl-substituted analogs .

- Steric Effects : The 8-methyl branch could hinder nucleophilic attacks at the terminal carbonyl, contrasting with linear-chain dioxoesters.

- Synthetic Challenges: Unlike hydroxyl- or bromo-substituted derivatives (e.g., ), the synthesis of this compound may require selective ketone protection strategies to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.